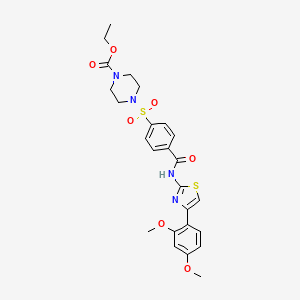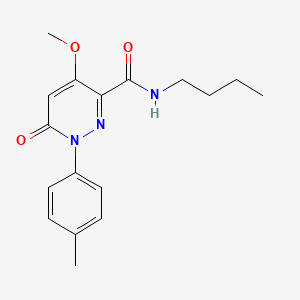
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as DPEAA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry and materials science.
科学研究应用
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been investigated for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of cancer and other diseases. Studies have shown that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to inhibit the growth of tumor xenografts in mice. Other potential applications of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.
作用机制
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By disrupting the formation of microtubules, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a drug. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to exhibit moderate water solubility, which may limit its application in certain formulations.
实验室实验的优点和局限性
One advantage of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its relatively simple synthesis method, which makes it easily accessible for research purposes. Additionally, its cytotoxic effects on cancer cells make it a promising candidate for further investigation as a potential anticancer agent. However, one limitation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is its moderate water solubility, which may limit its application in certain experiments.
未来方向
For research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include further investigation of its potential applications in medicinal chemistry, including its use as a drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and pharmacokinetics. Other potential future directions for research on N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide include its use as a building block for the synthesis of new materials with unique properties, such as liquid crystals and polymers.
合成方法
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves a multistep process beginning with the reaction of 1,5-dimethyl-3-pyrazolecarboxylic acid with thionyl chloride to form 1,5-dimethyl-3-pyrazolecarbonyl chloride. This intermediate is then reacted with 2-(o-tolyloxy)ethylamine to yield N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide. The purity and yield of the final product can be improved through various purification methods, such as column chromatography and recrystallization.
属性
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-9-8-14-10-13(2)19(3)18-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHRLPYNLIHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCC2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2629984.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2629985.png)




![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2629998.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2630004.png)